1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine
Overview
Description
1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine is a complex organic compound characterized by the presence of two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the alkylation of pyrazoles. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable alkylating agent in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions . The resulting intermediate is then further reacted with N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]amine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction could lead to the formation of amines.
Scientific Research Applications
1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a ligand in metal complexes, which can be used in drug development.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating organic transformations. The pyrazole rings provide a rigid and planar structure, which is crucial for the stability and reactivity of the metal complexes .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 3,5-Dimethyl-4-nitroso-1-phenyl-1H-pyrazole
- N,3,5-Trimethyl-N-phenyl-1H-pyrazole-1-carbothioamide
Uniqueness
1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its dual pyrazole rings, which enhance its ability to form stable metal complexes. This makes it particularly valuable in catalysis and materials science applications compared to other similar compounds.
Properties
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-13-10-17(20-19-13)12-22(4)11-16-5-7-18(8-6-16)23-15(3)9-14(2)21-23/h5-10H,11-12H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPOYMOONGEBQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN(C)CC2=CC=C(C=C2)N3C(=CC(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.